

APA amoxicillin amide molecular weight and formula

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An In-depth Technical Guide on APA Amoxicillin Amide

This guide provides a detailed overview of the molecular properties of 6-aminopenicillanic acid (APA), amoxicillin, and the related impurity, **APA amoxicillin amide**. It is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences. The document includes a summary of their chemical formulas and molecular weights, an experimental protocol for the synthesis of the amide impurity, and a visualization of the formation pathway.

Core Molecular Data

The fundamental properties of APA, amoxicillin, and their resulting amide are summarized below. This data is crucial for analytical characterization, stoichiometric calculations, and quality control in pharmaceutical manufacturing.

Compound Name	Chemical Formula	Molar Mass (g/mol)
6-Aminopenicillanic Acid (APA)	C ₈ H ₁₂ N ₂ O ₃ S	216.26[1][2][3]
Amoxicillin	C16H19N3O5S	365.41[4]
APA Amoxicillin Amide	C24H29N5O7S2	563.65[5][6][7]

Formation of APA Amoxicillin Amide



APA amoxicillin amide is recognized as "Amoxicillin Impurity L" in pharmacopeial references. [6][7] It is a process-related impurity that can form during the synthesis of amoxicillin. The formation involves the creation of an amide bond between the carboxylic acid group of one amoxicillin molecule and the primary amine group of a 6-aminopenicillanic acid (APA) molecule. The presence of such impurities must be carefully monitored as they can impact the safety and efficacy of the final drug product.

The logical pathway for this chemical reaction is visualized below.

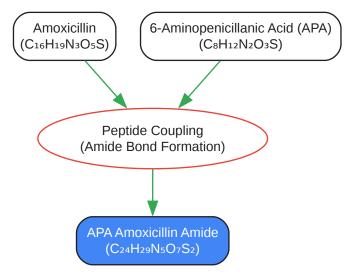


Figure 1: Formation Pathway of APA Amoxicillin Amide

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Figure 1: Formation Pathway of APA Amoxicillin Amide

Experimental Protocols

The formation of **APA amoxicillin amide** occurs as a side reaction during the synthesis of amoxicillin. The primary methods for amoxicillin synthesis are either chemical or enzymatic, with the enzymatic process being more common in modern manufacturing due to milder reaction conditions and reduced environmental impact. Below are protocols relevant to the synthesis of amoxicillin and its amide impurity.

General Enzymatic Synthesis of Amoxicillin

The industrial production of amoxicillin is often achieved via an enzymatic reaction catalyzed by Penicillin G Acylase (PGA). This process involves the acylation of 6-aminopenicillanic acid



(APA) with an activated side-chain donor, D-p-hydroxyphenylglycine methyl ester (D-HPGM).

- Materials and Reagents:
 - 6-Aminopenicillanic Acid (6-APA)
 - D-p-Hydroxyphenylglycine methyl ester (D-HPGM)
 - Immobilized Penicillin G Acylase (PGA)
 - Phosphate buffer or aqueous ammonia for pH adjustment
 - Hydrochloric acid for pH adjustment
 - Purified water
- General Procedure:
 - 6-APA is dissolved in purified water at a controlled temperature, typically between 10-20°C. The pH is adjusted to between 7.0 and 8.0 using an aqueous ammonia solution to ensure complete dissolution.[8]
 - D-HPGM hydrochloride and the immobilized PGA enzyme are added to the solution.[8]
 The molar ratio of D-HPGM to 6-APA is typically greater than 1 to drive the reaction towards synthesis.
 - The pH of the reaction mixture is then adjusted to the optimal range for the enzymatic synthesis, generally between 6.0 and 6.5.[8]
 - The reaction is maintained at a constant temperature, often between 21°C and 30°C, with continuous stirring.[8]
 - The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC)
 until the concentration of residual 6-APA falls below a specified limit (e.g., < 5 mg/mL).[8]
 - Upon completion, the immobilized enzyme is separated by filtration for reuse. The amoxicillin product is then crystallized from the solution by adjusting the pH to its isoelectric point (around 5.5-6.5) and lowering the temperature (0-5°C).[8]



During this process, the **APA amoxicillin amide** impurity can be formed if a molecule of amoxicillin, once formed, acts as an acyl donor and reacts with a free molecule of 6-APA.

Directed Synthesis of APA Amoxicillin Amide (Impurity L)

A specific synthesis for Amoxicillin Impurity L has been reported, which allows for the generation of an analytical standard for quality control purposes.[3] This method involves protecting reactive groups, coupling the two main fragments, and then deprotecting to yield the final product.

- Methodology Outline:
 - Protection of Reactants: The starting materials, 6-APA and amoxicillin, undergo reactions
 to protect their reactive functional groups (amine and carboxylic acid) that are not involved
 in the desired amide bond formation. This prevents unwanted side reactions. For instance,
 carbobenzyloxy (Cbz) and benzyl groups are used as protecting groups.[3]
 - Peptide Coupling: The protected 6-APA and protected amoxicillin intermediates are then coupled together. A peptide coupling reagent, such as benzotriazole-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), is used to activate the carboxylic acid group of the protected amoxicillin, facilitating the nucleophilic attack by the amine group of the protected 6-APA to form the amide bond.[3] This step reportedly achieves a high yield (76%).[3]
 - Deprotection: The resulting protected intermediate is subjected to a final deprotection step to remove all protecting groups (e.g., benzyl and Cbz groups), yielding the final APA amoxicillin amide product.[3]

This directed synthesis provides a reliable method for producing the impurity for use as a reference standard in the analytical testing of amoxicillin batches.

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